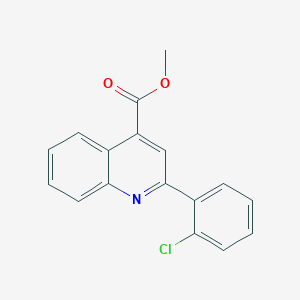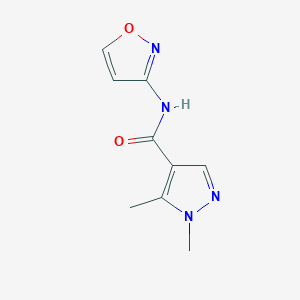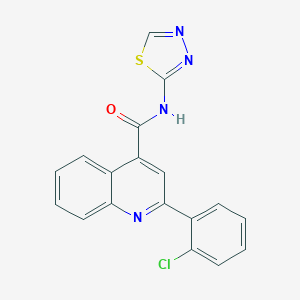![molecular formula C18H20N4O B262223 (6E)-3-(diethylamino)-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B262223.png)
(6E)-3-(diethylamino)-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6E)-3-(diethylamino)-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one, also known as CYC116, is a small molecule inhibitor of Aurora kinase. Aurora kinase is a type of enzyme that controls cell division and is often overexpressed in cancer cells. CYC116 has shown promising results in preclinical studies and is being investigated as a potential anticancer agent.
Mecanismo De Acción
(6E)-3-(diethylamino)-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one works by inhibiting Aurora kinase, which is a type of enzyme that controls cell division and is often overexpressed in cancer cells. By inhibiting Aurora kinase, (6E)-3-(diethylamino)-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one disrupts the cell cycle and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer effects, (6E)-3-(diethylamino)-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one has been shown to have other biochemical and physiological effects. It has been shown to inhibit angiogenesis (the formation of new blood vessels) and to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (6E)-3-(diethylamino)-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one in lab experiments is that it has shown promising results in preclinical studies and is being investigated as a potential anticancer agent. However, one limitation is that it may not be effective in all types of cancer and may have side effects that need to be carefully monitored.
Direcciones Futuras
There are several future directions for research on (6E)-3-(diethylamino)-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one. One direction is to investigate its effectiveness in combination with other anticancer agents, such as chemotherapy and radiation therapy. Another direction is to investigate its potential use in other diseases, such as inflammatory diseases and cardiovascular diseases. Additionally, further research is needed to better understand the mechanism of action of (6E)-3-(diethylamino)-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one and to identify biomarkers that can predict its effectiveness in individual patients.
Métodos De Síntesis
The synthesis of (6E)-3-(diethylamino)-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one involves several steps, starting with the reaction of 4-chloro-1H-indazole with diethylamine to form N,N-diethyl-4-chloro-1H-indazole. This intermediate is then reacted with 2,4-pentanedione to form the final product, (6E)-3-(diethylamino)-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one.
Aplicaciones Científicas De Investigación
(6E)-3-(diethylamino)-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one has been studied extensively in preclinical models of cancer, including breast, lung, colon, and prostate cancer. In these studies, (6E)-3-(diethylamino)-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one has been shown to inhibit tumor growth and induce apoptosis (programmed cell death) in cancer cells. It has also been shown to enhance the effectiveness of chemotherapy and radiation therapy.
Propiedades
Nombre del producto |
(6E)-3-(diethylamino)-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one |
|---|---|
Fórmula molecular |
C18H20N4O |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
(6E)-3-(diethylamino)-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C18H20N4O/c1-3-22(4-2)16-7-5-13(18(23)10-16)11-19-15-6-8-17-14(9-15)12-20-21-17/h5-12,19H,3-4H2,1-2H3,(H,20,21)/b13-11+ |
Clave InChI |
GMDBNODBHBVCMN-ACCUITESSA-N |
SMILES isomérico |
CCN(CC)C1=CC(=O)/C(=C/NC2=CC3=C(C=C2)NN=C3)/C=C1 |
SMILES |
CCN(CC)C1=CC(=O)C(=CNC2=CC3=C(C=C2)NN=C3)C=C1 |
SMILES canónico |
CCN(CC)C1=CC(=O)C(=CNC2=CC3=C(C=C2)NN=C3)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B262143.png)

![N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide](/img/structure/B262145.png)
![3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-1-adamantanecarboxamide](/img/structure/B262150.png)

![4-Isopropyl 2-methyl 5-[(2-fluorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B262152.png)
![5-(4-methylphenyl)-4-({(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B262154.png)

![2-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B262158.png)
![3-{5-bromo-3-nitro-1H-1,2,4-triazol-1-yl}-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B262161.png)
![2-chloro-4,5-difluoro-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B262163.png)
![2-bromo-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B262164.png)
![Ethyl 6-[(cyanomethyl)sulfanyl]-5-(diethylcarbamoyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B262165.png)
